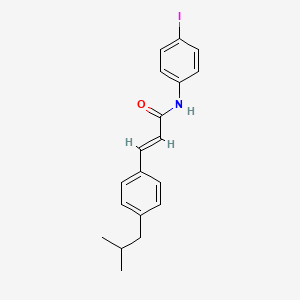

N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-iodophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20INO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIODEQOTVBVJNZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aryl Halide Coupling: The synthesis of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide can be achieved through a palladium-catalyzed coupling reaction between 4-iodoaniline and 4-isobutylbenzaldehyde. The reaction typically involves the use of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Amidation Reaction: Another method involves the amidation of 4-iodoaniline with 3-(4-isobutylphenyl)acrylic acid. This reaction can be catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically performed in a solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced at the acrylamide moiety to form the corresponding amine. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Organic Synthesis: N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical entities.

Biology:

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

Drug Development: Due to its structural features, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry:

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable structures.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-(4-isobutylphenyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the acrylamide moiety can facilitate binding to active sites or allosteric sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Acrylamides

N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide (CAS 329778-58-7)

- Structure : Differs by a methyl group adjacent to the iodine on the phenyl ring.

- Molecular Weight : 419.3 g/mol.

2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s)

- Structure : Retains the 4-iodophenyl group but replaces isobutyl with a trifluoromethoxy substituent.

- Molecular Weight : ~435.2 g/mol.

- Key Differences : The electron-withdrawing trifluoromethoxy group enhances metabolic stability but reduces hydrophobicity, affecting bioavailability .

N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide (CAS 917837-54-8)

- Structure : Substitutes iodine with chlorine and introduces an isoxazole ring.

- Molecular Weight : 388.25 g/mol.

- Key Differences: Chlorine’s smaller size and higher electronegativity may improve solubility but reduce lipophilicity.

Substituent Variations on the Acrylamide Core

(2E)-2-Cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)acrylamide

- Structure: Incorporates a cyano group and hexyloxy-methoxyphenyl substituent.

- Molecular Weight : 504.37 g/mol.

- The hexyloxy chain improves lipid solubility .

N-(4-CHLORO-BENZYL)-3-(4-ISOBUTYL-PHENYL)-ACRYLAMIDE (CAS 329778-75-8)

- Structure : Replaces the 4-iodophenyl group with a chlorobenzyl moiety.

- Molecular Weight : 327.86 g/mol.

Biological Activity

N-(4-Iodophenyl)-3-(4-isobutylphenyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development and materials science.

Chemical Structure and Properties

The compound features an acrylamide moiety, which is known for its reactivity in various chemical reactions. The presence of the iodine atom enhances its electrophilic character, making it a suitable candidate for bioconjugation and other synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms can include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity Overview

Recent studies indicate that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit tumor growth by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

- Bioconjugation Applications : The compound can be utilized to attach biomolecules to surfaces or other molecules, facilitating the study of various biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells in vitro | |

| Anti-inflammatory | Modulates cytokine release | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Case Study: Bioconjugation Applications

The compound has been used successfully in bioconjugation reactions to attach fluorescent tags to proteins, enhancing their visibility in cellular studies. This application underscores its utility in biochemical research and diagnostics.

Q & A

Q. Basic

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies key protons (e.g., acrylamide α,β-unsaturated protons at δ 6.2–7.8 ppm; iodophenyl aromatic protons at δ 7.3–7.6 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~448.2 g/mol) and detects isotopic patterns for iodine (e.g., m/z 448.2/449.2 with 1:1 ratio) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (70:30) and refine using SHELXL (R-factor < 0.05). Resolve torsional angles between the iodophenyl and acrylamide groups .

How should researchers design initial biological activity screens?

Q. Basic

- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC values. Test concentrations from 1 nM–100 μM .

- Antioxidant Profiling : Employ DPPH radical scavenging assays (λ = 517 nm) and compare to ascorbic acid. Measure EC at 30-min intervals .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to model efficacy. Replicate experiments (n ≥ 3) to assess variability .

What strategies address low solubility in aqueous buffers?

Q. Basic

- Solubilization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo studies, use PEG-400 or cyclodextrin-based formulations .

- Surfactant Micelles : Incorporate Poloxamer 407 (10% w/v) to enhance bioavailability. Characterize solubility via dynamic light scattering (DLS) .

How can purity and stability be rigorously assessed?

Q. Basic

- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min). Purity ≥95% is acceptable for biological studies. Monitor degradation at 254 nm over 24 hr .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T > 200°C indicates thermal stability) .

- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation < 0.4%) .

How should crystallographers resolve discrepancies in X-ray data?

Q. Advanced

- Twinning and Disorder : Use SHELXL’s TWIN and PART commands to model twinned crystals. Refine anisotropic displacement parameters for heavy atoms (e.g., iodine) .

- Electron Density Maps : Analyze residual peaks (>1 eÅ) to identify solvent molecules or counterions. Apply SQUEEZE (PLATON) for poorly resolved regions .

- Validation Tools : Check R (<5%) and CCDC deposition (e.g., CIF files). Cross-validate with DFT-calculated bond lengths .

How can structure-activity relationships (SAR) be systematically studied?

Q. Advanced

- Substituent Variation : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO) at the 4-iodophenyl position. Compare logP (HPLC) and IC trends .

- Pharmacophore Modeling : Use Schrödinger Maestro to map H-bond acceptors (acrylamide carbonyl) and hydrophobic regions (isobutyl group). Validate with molecular docking (e.g., EGFR kinase) .

- 3D-QSAR : Generate CoMFA/CoMSIA models (Tripos SYBYL) using IC data from 20+ derivatives. Focus on steric (isobutyl) and electrostatic (iodine) contributions .

How to resolve conflicting results in apoptosis assays?

Q. Advanced

- Orthogonal Assays : Combine Annexin V-FITC/PI flow cytometry with caspase-3/7 luminescence assays. Confirm mitochondrial membrane potential (JC-1 dye) .

- Cell Line Specificity : Test panels (e.g., NCI-60) to identify genotype-dependent effects (e.g., p53 status). Use siRNA knockdown to validate target pathways .

- Data Normalization : Apply Z’-factor scoring to exclude batches with high background noise (>0.5 indicates robust assays) .

What mechanistic studies elucidate anticancer activity?

Q. Advanced

- Kinase Profiling : Screen against 100+ kinases (Eurofins Panlabs). Prioritize hits with >50% inhibition (e.g., CDK2, Aurora A) .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (fold-change ≥2, FDR <0.05). Enrichment analysis (DAVID) identifies dysregulated pathways (e.g., PI3K/AKT) .

- In Vivo Models : Use xenografts (e.g., BALB/c mice) with bioluminescent imaging. Dose at 10 mg/kg (i.p., q3d) and monitor tumor volume vs. vehicle controls .

How to address synthetic byproducts or isomerization?

Q. Advanced

- HPLC-MS Tracking : Identify byproducts (e.g., diastereomers) via retention time shifts and MS/MS fragmentation. Optimize reaction time/temperature to minimize E/Z isomerization .

- Chiral Separation : Use Chiralpak AD-H columns (hexane/IPA) for enantiomers. Assign configurations using circular dichroism (CD) .

- Mechanistic Studies : Conduct H NMR kinetics in DMSO-d6 to track acrylamide geometry (coupling constants J = 12–16 Hz for trans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.